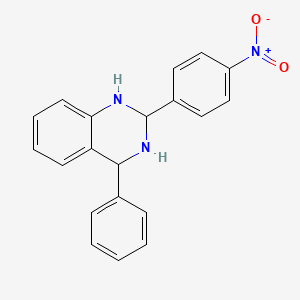![molecular formula C31H25FN2O8 B13840257 [3-Benzoyloxy-5-(4-benzoyloxy-2-oxopyrimidin-1-yl)-4-fluoro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B13840257.png)
[3-Benzoyloxy-5-(4-benzoyloxy-2-oxopyrimidin-1-yl)-4-fluoro-4-methyloxolan-2-yl]methyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-Benzoyloxy-5-(4-benzoyloxy-2-oxopyrimidin-1-yl)-4-fluoro-4-methyloxolan-2-yl]methyl benzoate is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Benzoyloxy-5-(4-benzoyloxy-2-oxopyrimidin-1-yl)-4-fluoro-4-methyloxolan-2-yl]methyl benzoate typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The process often requires the use of solvents, catalysts, and controlled temperatures to achieve the desired product with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[3-Benzoyloxy-5-(4-benzoyloxy-2-oxopyrimidin-1-yl)-4-fluoro-4-methyloxolan-2-yl]methyl benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions, such as:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Solvents: Acetone, ethanol, dichloromethane
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [3-Benzoyloxy-5-(4-benzoyloxy-2-oxopyrimidin-1-yl)-4-fluoro-4-methyloxolan-2-yl]methyl benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its ability to interact with specific biological targets makes it a valuable tool for understanding cellular processes.
Medicine
In medicine, this compound has potential applications in drug development. Its unique properties may contribute to the design of new therapeutic agents for various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility and reactivity make it suitable for various applications, including the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of [3-Benzoyloxy-5-(4-benzoyloxy-2-oxopyrimidin-1-yl)-4-fluoro-4-methyloxolan-2-yl]methyl benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Understanding the precise mechanism of action requires detailed studies using techniques such as molecular docking and biochemical assays.
Comparison with Similar Compounds
Similar Compounds
- 3-Benzyl-5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide
- Bromomethyl methyl ether
Uniqueness
Compared to similar compounds, [3-Benzoyloxy-5-(4-benzoyloxy-2-oxopyrimidin-1-yl)-4-fluoro-4-methyloxolan-2-yl]methyl benzoate stands out due to its unique combination of functional groups and structural features
Properties
Molecular Formula |
C31H25FN2O8 |
|---|---|
Molecular Weight |
572.5 g/mol |
IUPAC Name |
[3-benzoyloxy-5-(4-benzoyloxy-2-oxopyrimidin-1-yl)-4-fluoro-4-methyloxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C31H25FN2O8/c1-31(32)25(42-28(37)22-15-9-4-10-16-22)23(19-39-26(35)20-11-5-2-6-12-20)40-29(31)34-18-17-24(33-30(34)38)41-27(36)21-13-7-3-8-14-21/h2-18,23,25,29H,19H2,1H3 |
InChI Key |
LDVLLESOZSFZAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C(OC1N2C=CC(=NC2=O)OC(=O)C3=CC=CC=C3)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13840178.png)

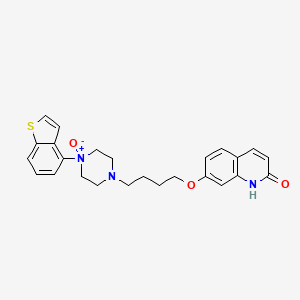
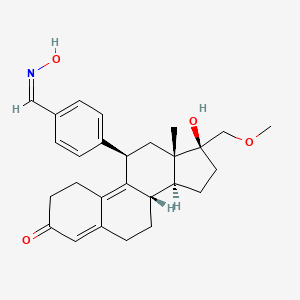
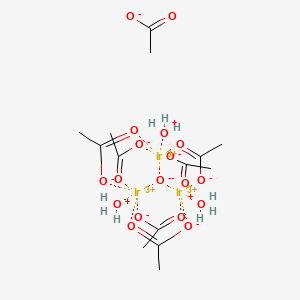

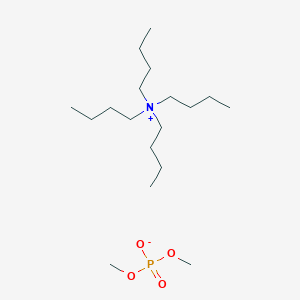
![6,7-dimethoxy-3-[(5R)-4-methoxy-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one](/img/structure/B13840238.png)

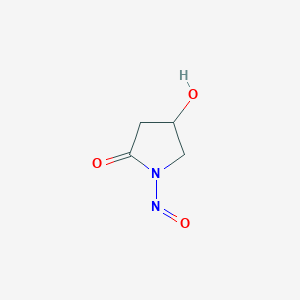
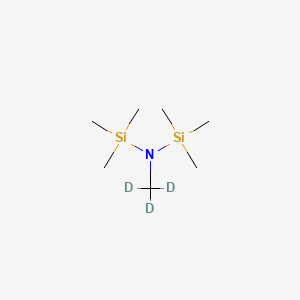
![(3R,6S)-2-methyl-6-[(2R,5R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B13840249.png)
![4-Amino-2'-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-[2,4'-biisoindoline]-1,1',3,3'-tetraone](/img/structure/B13840254.png)
